molecular formula C15H17N3O2S B11174453 N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide

N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B11174453
M. Wt: 303.4 g/mol
InChI Key: APOFONDKBBKOHZ-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as nitriles, methoxy, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with 2-cyanoethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrile groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy and methylsulfanyl groups can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(2-cyanoethyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N,N-bis(2-cyanoethyl)-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C15H17N3O2S/c1-20-14-11-12(21-2)5-6-13(14)15(19)18(9-3-7-16)10-4-8-17/h5-6,11H,3-4,9-10H2,1-2H3

InChI Key

APOFONDKBBKOHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N(CCC#N)CCC#N

Origin of Product

United States

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